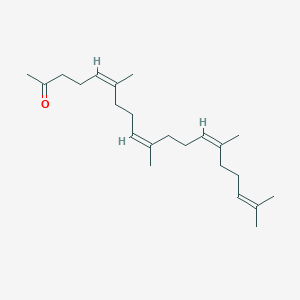

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

Description

Properties

IUPAC Name |

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-QOJIUWDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The primary chemical route involves geranylgeraniol (GGOH) as a precursor, which undergoes alkylation with alkyl acetoacetate to form a keto ester intermediate. This intermediate is subsequently decarboxylated to yield the target compound. The reaction retains the stereochemical configuration of the starting material, making the isomeric purity of GGOH critical.

For example, the reaction of 2E-geranylgeraniol with methyl acetoacetate in the presence of a base (e.g., potassium tert-butoxide) produces a β-keto ester. Decarboxylation using alkaline reagents (e.g., sodium hydroxide) eliminates carbon dioxide, yielding teprenone with preserved double-bond geometry.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates.

-

Temperature control : Maintaining temperatures below 40°C prevents undesired isomerization.

-

Catalyst use : Palladium catalysts in decarboxylation improve efficiency.

A comparative analysis of conditions from patent CN102050714A demonstrates that using n-butanol as a solvent and sulfuric acid for quenching achieves yields of 87–89%.

Table 1: Alkylation-Decarboxylation Parameters and Outcomes

| Parameter | Patent US20040249219 | Patent CN102050714 |

|---|---|---|

| Starting Material | 2E-Geranylgeraniol | Geranyl linalool |

| Solvent | THF | n-Butanol |

| Base | KOtBu | NaOH |

| Yield | >90% | 87–89% |

| Purity (GC) | 95% | 95.3–95.9% |

Biological Production of Geranylgeraniol Precursor

Fermentation-Based Synthesis

Geranylgeraniol is biosynthesized via the mevalonate pathway in genetically modified microorganisms. Escherichia coli and Saccharomyces cerevisiae strains engineered to overexpress geranylgeranyl diphosphate synthase (GGPPS) produce GGOH with >90% 2E-isomer content. Fed-batch fermentation at 28–32°C optimizes terpene yields, with periodic nutrient additions sustaining cell density.

Enzymatic Synthesis in Cell-Free Systems

In vitro enzymatic cascades using isopentenyl diphosphate isomerase (IDI) and GGPPS convert isopentenyl diphosphate (IPP) into geranylgeranyl diphosphate (GGPP). Dephosphorylation via phosphatases then generates GGOH. This method avoids microbial contamination and simplifies downstream purification.

Purification Techniques and Yield Optimization

Post-synthesis purification involves:

-

Acid-base extraction : Washing with 5% sulfuric acid and sodium bicarbonate removes residual reactants.

-

Solvent distillation : n-Butanol or isopropyl ether recovery under reduced pressure.

-

Crystallization : Seed crystals of the desired isomer improve purity.

Patent CN102050714A reports final purities of 99.0% after anhydrous sodium sulfate drying and filtration.

Comparative Evaluation of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Alkylation | High yield (87–90%), scalable | E-isomer dominance, solvent waste |

| Fermentation | Sustainable, high 2E-purity | Long cycle time, genetic complexity |

| Enzymatic Synthesis | Precise control, no byproducts | High enzyme costs, low throughput |

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes selective hydrogenation depending on catalytic conditions:

Selectivity is influenced by steric hindrance from methyl groups, with the 5Z and 9Z bonds reacting faster than 13Z/17-dienes due to reduced conjugation .

Oxidation Reactions

The enone system participates in epoxidation and ozonolysis:

The ketone group remains inert under mild oxidative conditions but can be further oxidized to carboxylic acids using strong agents like KMnO₄/H₂SO₄.

Cycloaddition Reactions

The conjugated dienes enable Diels-Alder reactions:

| Dienophile | Conditions | Adduct Structure | Regioselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic lactone | Endo preference | |

| Tetracyanoethylene | CHCl₃, 25°C | Hexahydronaphthalene derivative | 1,4-Addition |

The 5Z,9Z-diene acts as the electron-rich diene, while the electron-withdrawing ketone enhances reactivity .

Enolate Chemistry

The α-position to the ketone forms enolates for functionalization:

| Base | Electrophile | Product | Application | Source |

|---|---|---|---|---|

| LDA (THF, -78°C) | Methyl iodide | 3-Methyl derivative | Alkylation at C3 | 10 |

| NaH | Allyl bromide | Allylated enone | Precursor for annulation | 10 |

| KOtBu | Benzaldehyde | Cross-aldol product | Extended conjugation | 10 |

Enolate intermediates also enable intramolecular cyclizations (e.g., Dean-Stark conditions) to form six-membered rings10.

Biological Modifications

In metabolic pathways, the compound undergoes enzymatic transformations:

| Enzyme | Reaction | Product | Role | Source |

|---|---|---|---|---|

| CYP3A4 | Hydroxylation at C18 | 18-Hydroxy derivative | Detoxification pathway | |

| UDP-glucuronosyltransferase | Glucuronidation | Water-soluble conjugate | Excretion |

These modifications are critical for its pharmacokinetic profile as an anti-ulcer agent .

Comparative Reactivity with Analogues

The Z-configuration of double bonds distinguishes its reactivity from trans-isomers:

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

GGA has been shown to exhibit strong antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals. Research indicates that compounds with similar structures often have significant biological activities related to oxidative stress mitigation.

2. Neuroprotective Effects

Studies have demonstrated that GGA can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Activity

GGA has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases .

Pharmaceutical Applications

1. Drug Development

GGA is being explored as a potential drug candidate due to its diverse biological activities. Its ability to modulate cellular signaling pathways makes it a valuable compound in the development of new pharmaceuticals targeting various diseases .

2. Skin Health

Research indicates that GGA may enhance skin health by promoting cell growth and reducing inflammation. It is being investigated for use in dermatological formulations aimed at treating skin conditions such as psoriasis and eczema.

Industrial Applications

1. Nutraceuticals

Due to its health benefits, GGA is being incorporated into nutraceutical products aimed at improving overall health and wellness. Its antioxidant and anti-inflammatory properties make it appealing for dietary supplements .

2. Cosmetics

The cosmetic industry is increasingly interested in GGA for its potential skin benefits. Its inclusion in cosmetic formulations could lead to products that offer enhanced skin protection and rejuvenation effects .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on cellular models of Alzheimer's disease demonstrated that GGA significantly reduced neuronal cell death caused by amyloid-beta toxicity. The mechanism was attributed to its antioxidant properties and ability to modulate inflammatory responses .

Case Study 2: Anti-inflammatory Effects on Skin Cells

In vitro studies on human keratinocytes showed that GGA reduced the expression of inflammatory markers when exposed to UV radiation. This suggests its potential application in skincare products aimed at protecting against UV-induced skin damage .

Mechanism of Action

The mechanism of action of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound targets various molecular pathways, including the Keap1-NF-kB, Keap1-Nrf2, and PI3K/AKT/m-TOR signaling pathways, which are involved in inflammation and cancer progression . By modulating these pathways, the compound exerts its antioxidant and anticancer effects.

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₂₃H₃₈O

- Molecular weight : 330.55 g/mol

- Physical state : Colorless to pale yellow oily liquid with a slight odor .

- Solubility: Miscible with ethanol, ethyl acetate, and hexane; practically insoluble in water .

- Pharmacological role : Clinically used for treating gastritis and gastric ulcers by promoting mucus secretion, enhancing mucosal blood flow, and reducing neutrophil-mediated inflammation .

Comparison with Structurally Similar Compounds

Isomeric Variants of Teprenone

Teprenone’s pharmacological activity and bioavailability are influenced by its isomer composition:

Key Insight : Cis isomers (e.g., 5Z,9Z,13Z) exhibit higher solubility in bile acid micelles, analogous to lycopene isomers, suggesting improved bioavailability compared to trans configurations .

Hybrid Molecules with Modified Backbones

Comparison: Hybrid molecules exhibit solid-state stability and target-specific activity (e.g., anticancer) but lack the gastrointestinal mucosal affinity of Teprenone. Their extended chains or polar groups may reduce membrane permeability .

Shorter-Chain Analogues: Trienoic Acids

(5Z,9Z,13Z)-Octadeca-5,9,13-trienoic acid () shares a similar all-cis double bond system but differs in chain length and functional groups:

Key Difference: The carboxylic acid group in trienoic acids enhances water solubility but limits oral bioavailability compared to Teprenone’s ketone group, which favors lipid membrane integration .

Pharmacokinetic and Pharmacodynamic Considerations

- Teprenone: Rapid absorption (tₘₐₓ: 4.3–4.4 hours) with a short half-life (t₁/₂: 1.6–3.3 hours), necessitating multiple daily doses .

- Cis vs. Trans Isomers: Cis configurations (e.g., 5Z) in Teprenone and lycopene analogs correlate with higher micellar solubility and chylomicron incorporation, enhancing systemic exposure .

Biological Activity

The compound (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyunsaturated ketone characterized by a long carbon chain featuring multiple double bonds and four methyl groups. Its unique structure contributes to a variety of biological activities that are of significant interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

This compound's molecular formula is , and it is classified as a ketone due to the presence of a carbonyl group. The arrangement of double bonds (cis configuration) plays a crucial role in its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

- Antioxidant Activity : The presence of conjugated double bonds often correlates with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that polyunsaturated compounds can modulate inflammatory pathways. This may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

- Anticancer Potential : Certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Topoisomerase Inhibition : Research has indicated that compounds with similar structural features can inhibit topoisomerase I activity, which is crucial for DNA replication and repair processes in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of This compound :

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Beta-carotene | Tetraterpene with multiple conjugated double bonds | Strong antioxidant properties |

| Lycopene | Linear tetraterpene with 11 conjugated double bonds | Notable for its role in reducing cancer risk |

| Astaxanthin | Carotenoid with keto and hydroxyl groups | Potent antioxidant effects |

| Coenzyme Q10 | Quinone structure with a long isoprenoid tail | Vital for mitochondrial energy production |

This table illustrates how the unique arrangement of double bonds and functional groups in This compound may confer distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that compounds with similar unsaturation levels exhibited significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in biological systems.

- Cytotoxicity Assays : In vitro assays have shown that This compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be comparable to known anticancer agents .

- Mechanistic Studies on Topoisomerase I Inhibition : Research indicated that the compound could inhibit topoisomerase I activity effectively at micromolar concentrations. This inhibition disrupts DNA replication processes critical for cancer cell proliferation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one to improve yield and purity?

- Methodology : Employ iterative reaction condition screening (e.g., solvent polarity, temperature, catalysts) to minimize side reactions like isomerization. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor progress via TLC and GC-MS for intermediate verification .

- Data Contradictions : Discrepancies in reported yields may arise from differences in starting material purity or stereochemical control during Wittig olefination steps .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of conjugated tetraenes in this compound?

- Methodology : Combine - and -NMR with NOESY/ROESY to assign double-bond configurations. Validate via UV-Vis spectroscopy (λ~230–280 nm for conjugated systems) and compare with DFT-predicted spectra .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring. Use argon-purged vials with desiccants to mitigate oxidation. Stability correlates with solvent choice (e.g., acetonitrile > DMSO) .

Q. Why do literature reports conflict regarding its solubility in polar aprotic solvents?

- Methodology : Perform systematic solubility assays using nephelometry. Confounding factors include trace impurities (e.g., residual catalysts) and solvent hygroscopicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodology : Use molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) to model binding kinetics. Validate via SPR or ITC for affinity measurements .

Q. How can biosynthetic pathways be engineered to produce this compound in microbial hosts?

- Methodology : Identify homologs of terpene synthases in Streptomyces or Saccharomyces. Optimize MVA/MEP pathway flux via CRISPRi and LC-MS-based metabolomics .

Q. What environmental fate mechanisms dominate for this compound in aquatic systems?

- Methodology : Conduct OECD 308/309 tests to assess biodegradation and photolysis. Use QSAR models to predict bioaccumulation potential (logP ~8.2) .

Q. How do stereochemical variations (e.g., 5Z vs. 5E isomers) affect its bioactivity in cellular assays?

- Methodology : Synthesize isomers via Stille coupling with chiral ligands. Compare cytotoxicity (MTT assay) and transcriptional profiling (RNA-seq) in cancer cell lines .

Q. Can synergistic effects with other terpenoids enhance its pharmacological profile?

- Methodology : Design combination index (CI) studies using CompuSyn. Focus on membrane permeability modulation via P-gp inhibition assays .

Methodological Notes

- Stereochemical Purity : Chiral HPLC (Chiralpak IA/IB) is critical for resolving diastereomers.

- Data Reproducibility : Standardize NMR referencing (e.g., TMS in CDCl) and report coupling constants () for double-bond confirmation .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for natural product analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.